6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3,3-dimethyl-6-phenylmethoxy-1,2-dihydroindole |
InChI |
InChI=1S/C17H19NO/c1-17(2)12-18-16-10-14(8-9-15(16)17)19-11-13-6-4-3-5-7-13/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
QDTQKRLLBZMHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole typically involves:
- Construction of the indoline (2,3-dihydro-1H-indole) core.
- Introduction of the 3,3-dimethyl substituents.
- Selective functionalization at the 6-position with a benzyloxy group.
Reported Synthetic Routes
Method A: Electrophilic Aromatic Substitution and Cyclization
- Starting from appropriately substituted anilines or phenols, the indoline scaffold can be constructed via cyclization reactions.
- A common approach involves the use of POCl3 in DMF to activate the aromatic ring and facilitate cyclization under controlled temperature (0 °C), followed by quenching and purification by silica gel chromatography.
- The benzyloxy group is introduced either by nucleophilic substitution on a 6-hydroxy intermediate or by direct O-benzylation using benzyl bromide or benzyl chloride under basic conditions.
Method B: Palladium-Catalyzed Cross-Coupling
- The benzyloxy substituent at the 6-position can be installed using palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halogenated indoline precursor with a benzyloxy-substituted boronic acid or ester.
- Typical catalysts include palladium dibenzylideneacetone with ligands such as XantPhos under mild conditions in mixed organic/aqueous solvents (e.g., CPME/H2O).
- Bases like cesium carbonate (Cs2CO3) are employed to facilitate the coupling, yielding the 6-(benzyloxy) substituted product in moderate to good yields (up to 82% reported).
Method C: Multicomponent Reactions (MCR)
- Multicomponent reactions allow modular assembly of indole-fused systems.
- For example, the reaction of formaldehyde, primary amine hydrochlorides, and indoline derivatives in THF at 45–60 °C can yield functionalized indoles with diverse substitution patterns including benzyloxy groups.
- This approach offers versatility and efficiency in building complex indoline frameworks.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution & Cyclization | POCl3/DMF, 0 °C; benzyl bromide for O-benzylation | Moderate (variable) | Straightforward; well-established chemistry | Requires careful temperature control; multi-step |
| Pd-Catalyzed Cross-Coupling | Pd(dba)2, XantPhos, Cs2CO3, CPME/H2O, mild temp | 72–82% | High regioselectivity; good yields | Requires expensive catalysts; sensitive to conditions |
| Multicomponent Reaction (MCR) | Formaldehyde, primary amines, THF, 45–60 °C | Moderate | Efficient; modular; rapid assembly | Substrate scope may be limited; purification needed |
Detailed Reaction Conditions and Observations
Electrophilic Aromatic Substitution and Cyclization
- A flask is charged with DMF and purged with argon.
- POCl3 is added slowly at 0 °C and stirred for 30 minutes.
- The substituted aniline or phenol derivative is dissolved in DMF and added dropwise.
- After stirring for 1 hour at 0 °C, the reaction is quenched with saturated aqueous NaHCO3.
- Extraction with ethyl acetate, washing, drying, and concentration yields intermediates.
- Purification by silica gel chromatography affords the indoline intermediates.
- Subsequent O-benzylation is performed using benzyl bromide and a base such as K2CO3 or NaH in DMF or acetone, yielding the 6-(benzyloxy) product.
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
- A 6-halogenated indoline derivative is reacted with benzyloxy-substituted boronic acid.
- Catalyst: Pd(dba)2 (palladium dibenzylideneacetone), ligand: XantPhos.
- Base: Cs2CO3.
- Solvent: 4:1 mixture of cyclopentyl methyl ether (CPME) and water.
- Reaction temperature: Room temperature to mild heating.
- Reaction time: Several hours to overnight.
- Workup includes extraction, washing, and chromatography to isolate the product.
- Yields reported range from 72% to 82% with good purity and crystallinity.
Multicomponent Reaction
- Indoline derivatives, formaldehyde (37% aqueous), and primary amine hydrochlorides are combined in THF.
- The mixture is stirred at 45–60 °C until completion (monitored by TLC or HPLC).
- The reaction is quenched with saturated NaHCO3, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification by silica gel chromatography yields the functionalized indole products.
- This method allows the introduction of diverse substituents including benzyloxy groups, facilitating rapid library synthesis.
Research Data and Yield Summary
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Reduced derivatives of the indole
Substitution: Functionalized indole derivatives
Scientific Research Applications
6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole with Related Indoles
Lipophilicity and Solubility
Electronic Effects
- The electron-donating benzyloxy group activates the indole ring toward electrophilic substitution, while the 3,3-dimethyl groups deactivate the adjacent positions via steric and inductive effects .
- In contrast, 4-methoxy-1H-indole-2,3-dione exhibits electron-withdrawing ketone groups, making it more reactive toward nucleophilic attacks .
Biological Activity
6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings and case studies while providing data tables for clarity.
Chemical Structure and Properties
The compound features a unique indole structure with a benzyloxy substituent and dimethyl groups, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 255.35 g/mol.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10 | Induction of apoptosis via caspase activation |
| 5-Benzyloxyindole | HeLa (cervical cancer) | 5 | Microtubule destabilization |
| 1H-Indole-2-carboxylic acid | A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase |
In vitro studies have demonstrated that this compound induces apoptosis in MDA-MB-231 cells at concentrations around 10 μM. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective properties. The benzyloxy group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Table 2: Neuroprotective Effects of Indole Compounds
In studies involving SH-SY5Y neuroblastoma cells, this compound has been shown to reduce oxidative stress markers and promote cell survival under neurotoxic conditions .
Case Studies
A recent study explored the effects of various indole derivatives on cancer cell lines and reported that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation focused on the neuroprotective effects of indoles in models of Parkinson's disease. The findings suggested that these compounds could mitigate dopaminergic neuron loss through anti-inflammatory pathways .
Q & A
Q. What are the common synthetic routes for 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole?
A key method involves the use of benzyl ether protection during indole ring functionalization. For example, NaH-mediated benzylation of hydroxylated intermediates in THF under anhydrous conditions is a standard approach . Alternative routes may employ catalytic hydrogenation or palladium-catalyzed coupling for introducing substituents, though solvent choice (e.g., THF vs. DMF) and temperature control (0°C to reflux) critically influence yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are essential for confirming the benzyloxy group (δ ~4.9–5.1 ppm for OCHPh) and dimethyl substitution (singlets for geminal methyl groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding networks .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, especially for intermediates with labile benzyl groups .
Q. How can researchers optimize purification for this compound?
Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates byproducts. Recrystallization from ethanol or DCM/hexane mixtures improves purity, particularly for crystalline intermediates .
Advanced Research Questions
Q. How do structural modifications at the 3,3-dimethyl position influence biological activity?
The dimethyl group enhances steric hindrance, potentially stabilizing the indole ring against metabolic degradation. Comparative studies with non-methylated analogs show improved pharmacokinetic profiles in vitro, though solubility may decrease . For instance, replacing dimethyl with bulkier substituents (e.g., cyclopropyl) could alter binding affinity to biological targets like enzymes or receptors .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or occupancy ratios often arise from disordered solvent molecules or dynamic crystallographic symmetry. Using SHELXL’s TWIN and BASF commands helps model twinning, while PART directives partition disordered atoms. Cross-validation with IR or Raman data ensures accurate hydrogen placement .
Q. How does the benzyloxy group participate in regioselective reactions?
The benzyloxy moiety acts as a directing group in electrophilic substitutions (e.g., nitration, halogenation), favoring para-addition on the indole ring. However, under acidic conditions, debenzylation can occur, necessitating protective strategies like using Boc groups for sensitive reactions .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of the benzyloxy and dimethyl groups. These predict activation energies for reactions like hydrogenolysis or cross-coupling, aiding in catalyst selection (e.g., Pd/C vs. Raney Ni) .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate stability : Protect reactive sites (e.g., NH groups via trifluoroacetylation) to prevent side reactions .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. Pd(dppf)Cl) for coupling steps, as ligand choice impacts turnover .
- In-line analytics : Use LC-MS to identify bottlenecks (e.g., unreacted starting material) in real time .
Q. What are the best practices for handling air-sensitive intermediates?
Employ Schlenk techniques under argon for steps involving organometallic reagents. Storage under inert gas (N or Ar) at –20°C prevents degradation of intermediates like lithiated indoles .
Data Contradiction Analysis
Q. How to reconcile conflicting biological assay results across studies?
Variations in cell lines, assay conditions (e.g., serum concentration), or compound purity (HPLC >95% recommended) often explain discrepancies. Meta-analyses of IC values using standardized protocols (e.g., MTT assays at 48h vs. 72h) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
